Isooctyl octanoate
Description
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Properties
CAS No. |
93859-50-8 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
6-methylheptyl octanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-10-13-16(17)18-14-11-8-9-12-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
PIIBZLCEASDIIV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCCCCCC(C)C |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCC(C)C |
Other CAS No. |
93859-50-8 |
Origin of Product |
United States |
Chemical Reactions Analysis
Base-Catalyzed Esterification
The synthesis of isooctyl octanoate typically employs acid-catalyzed esterification, though advanced catalytic methods have been reported:
-
Lead Oxide/Sodium Hydroxide Catalysis : A patent (CN85108701A) details the reaction of isooctanol with sodium hydroxide and PbO at 210°C under anhydrous conditions, yielding isooctanoic acid (precursor to the ester) with 98.6% efficiency .
-
Organotin-Mediated Transesterification : Mercaptoethanol isooctanoate reacts with alkyl tin chlorides (e.g., dioctyl tin dichloride) in xylene at 90°C using NaOH as a catalyst, achieving >95% conversion to organotin esters .
| Reaction Type | Conditions | Catalyst | Yield/Purity | Source |
|---|---|---|---|---|
| Esterification | 210°C, 1 hr, anhydrous | PbO/NaOH | 98.6% | |
| Transesterification | 90°C, xylene, pH 6 | Dioctyl tin chloride/NaOH | 96% purity |
Acid-Catalyzed Hydrolysis
This compound undergoes hydrolysis in acidic media to regenerate isooctanol and octanoic acid:
-
Sulfuric Acid Acidation : Post-synthesis, isooctanoate salts are treated with 50% H2SO4 at pH 1–2 to yield free isooctanoic acid .
Base-Catalyzed Saponification
-
Zinc Soap Formation : Reacting isooctanoic acid with ZnO and methanol at 40–90°C produces zinc isooctanoate (21.5% Zn content, viscosity 12,000 mPa·s), critical as a PVC stabilizer .
Pyrolytic Behavior
At elevated temperatures (>200°C), this compound decomposes via:
-
Ester Cleavage : C-O bond scission releases isooctanol and octanoic acid.
-
Radical Formation : Secondary pathways generate alkyl radicals, contributing to coke formation in lubricants .
Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 256.42 g/mol | HMDB |
| Boiling Point | 113–117°C (700 mmHg) | Patent |
| LogP | 5.95 | ALogPS |
| Viscosity (Zn derivative) | 12,000–15,000 mPa·s | CN108794324A |
Critical Analysis of Mechanistic Studies
-
Gaps in Direct Data : Most studies focus on iso-octane or isooctanol rather than this compound, necessitating extrapolation from analogous esters .
-
Computational Validation : DFT studies on iso-octane peroxy radicals highlight underestimated acetone yields in existing models, suggesting similar limitations for ester oxidation .
This synthesis of experimental and mechanistic data underscores this compound’s versatility in industrial chemistry while identifying key areas for further research.
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